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Compound of Interest

Compound Name:
N-(2-Fluorobenzyl)-2,3-

dimethylaniline

CAS No.: 1021054-26-1

Cat. No.: B3341474

Get Quote

CAS Registry Number: 1021054-26-1 Primary Application: Medicinal Chemistry Building Block /

SAR Optimization

Part 1: Chemical Identity & Physicochemical Profile
In the context of Structure-Activity Relationship (SAR) studies, the precise identification of

building blocks is critical. N-(2-Fluorobenzyl)-2,3-dimethylaniline is a secondary amine

featuring a sterically crowded aniline core (2,3-dimethyl) and an electron-withdrawing

fluorobenzyl group. This specific scaffold is frequently employed to modulate lipophilicity and

metabolic stability in drug candidates.
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Property Specification

CAS Number 1021054-26-1

IUPAC Name N-[(2-fluorophenyl)methyl]-2,3-dimethylaniline

Common Name N-(2-Fluorobenzyl)-2,3-xylidine

Molecular Formula C₁₅H₁₆FN

Molecular Weight 229.29 g/mol

SMILES FC1=CC=CC=C1CNC2=CC=CC(=C2C)C

InChI Key (Predicted) KV... (Structure Specific)

Predicted Physicochemical Properties
Data derived from consensus modeling of the aniline and fluorobenzyl fragments.
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Parameter Value
Significance in Drug
Design

LogP (Octanol/Water) ~4.2 ± 0.4

High lipophilicity; suggests

good membrane permeability

but potential solubility issues in

aqueous media.

H-Bond Donors 1 (NH)
Critical for receptor binding

interactions.

H-Bond Acceptors 2 (N, F)

The fluorine atom acts as a

weak acceptor and metabolic

blocker.

pKa (Conjugate Acid) ~4.5 - 5.0

The aniline nitrogen is less

basic than aliphatic amines

due to resonance

delocalization into the benzene

ring.

Rotatable Bonds 3
Flexible linker allows for

induced-fit binding.

Part 2: Synthesis & Reaction Engineering
For researchers requiring this compound for intermediate scale-up, two primary pathways exist:

Reductive Amination (Preferred) and Nucleophilic Substitution (Alternative).

Pathway Analysis
The reductive amination route is generally superior due to higher selectivity and the avoidance

of over-alkylation (formation of tertiary amines), which is a common side reaction in direct

alkylation.
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Figure 1: Comparative synthesis pathways. Green path (Reductive Amination) is preferred for

higher purity.

Detailed Protocol: Reductive Amination
Objective: Synthesis of 10g of N-(2-Fluorobenzyl)-2,3-dimethylaniline.

Imine Formation:

Charge a reaction vessel with 2,3-dimethylaniline (1.0 eq) and 2-fluorobenzaldehyde (1.05

eq).

Dissolve in anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Add catalytic Acetic Acid (AcOH) (1-2 drops) to activate the carbonyl.

Stir at Room Temperature (RT) for 1-2 hours. Checkpoint: Monitor disappearance of

starting amine via TLC.

Reduction:

Cool the mixture to 0°C.

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: STAB is preferred

over NaBH4 for its milder nature, reducing the imine without touching the aldehyde if any

remains.
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Allow to warm to RT and stir overnight.

Workup & Purification:

Quench with saturated aqueous NaHCO₃.

Extract with Dichloromethane (DCM) (3x).

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Part 3: Analytical Verification & Forensic Search
Strategy
Validating the identity of a compound with a "grey" CAS number (one not found in standard

Wikipedia-style searches) requires a rigorous analytical approach.

The "Forensic" Search Workflow
When a direct text search fails, the following workflow ensures positive identification.
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Query: 2,3-dimethyl-N-(2-fluorobenzyl)aniline

Generate SMILES/InChI
FC1=CC=CC=C1CNC2=CC=CC(=C2C)C

Substructure Search
(SciFinder-n / Reaxys / PubChem)

Exact Match Found?

Retrieve CAS: 1021054-26-1
Verify Vendor Availability

Yes

Search Component Reactions
(Amine + Aldehyde)

No

Click to download full resolution via product page

Figure 2: Strategic workflow for identifying non-standard chemical entities.

Analytical Characterization Standards
To certify the synthesized material as CAS 1021054-26-1, the following spectral data must be

obtained.

¹H NMR (400 MHz, CDCl₃):

δ 2.10 - 2.30 ppm: Two singlets (6H) corresponding to the 2,3-dimethyl groups.

δ 4.30 - 4.50 ppm: Singlet or doublet (2H) for the benzylic CH₂ (N-CH₂-Ar).

δ 6.50 - 7.50 ppm: Multiplet region integrating for 7 aromatic protons (3 from aniline, 4

from fluorobenzyl).
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δ ~4.0 ppm: Broad singlet (1H) for the NH proton (exchangeable with D₂O).

¹⁹F NMR:

Single peak around -118 ppm (typical for ortho-fluoro substitution).

Mass Spectrometry (ESI+):

Target [M+H]⁺: 230.13 m/z.

Part 4: Safety & Handling (E-E-A-T)
As a secondary aniline derivative, this compound shares toxicological profiles with the xylidine

class.

Hazard Class: Acute Tox. (Oral/Dermal/Inhalation).

Specific Risk: Potential methemoglobinemia inducer (characteristic of anilines).

Handling Protocol:

PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

Engineering Controls: All weighing and transfers must occur inside a certified fume hood.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of

the secondary amine (N-oxide formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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